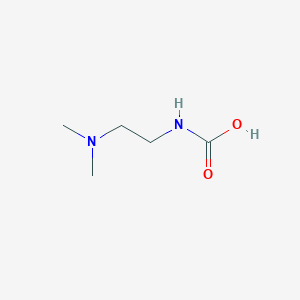

2-(Dimethylamino)ethylcarbamic acid

Description

2-(Dimethylamino)ethylcarbamic acid is a carbamic acid derivative featuring a dimethylaminoethyl group (-CH2CH2N(CH3)2) attached to the carbamic acid moiety (NH2COOH).

Properties

CAS No. |

167997-28-6 |

|---|---|

Molecular Formula |

C5H12N2O2 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-(dimethylamino)ethylcarbamic acid |

InChI |

InChI=1S/C5H12N2O2/c1-7(2)4-3-6-5(8)9/h6H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

AVTFTEZGEBROJH-UHFFFAOYSA-N |

SMILES |

CN(C)CCNC(=O)O |

Canonical SMILES |

CN(C)CCNC(=O)O |

Synonyms |

Carbamic acid, [2-(dimethylamino)ethyl]- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 2-(dimethylamino)ethylcarbamic acid, differing primarily in substituents or functional groups:

Reactivity and Performance in Polymerization

- 2-(Dimethylamino)ethyl methacrylate: In resin cements, this compound showed a lower degree of conversion (DC) compared to ethyl 4-(dimethylamino) benzoate. However, its DC improved significantly with the addition of diphenyliodonium hexafluorophosphate (DPI), suggesting synergistic effects in free-radical polymerization .

- Ethyl 4-(dimethylamino) benzoate: Exhibited higher DC and better physical properties (e.g., flexural strength) in resins, attributed to its aromatic structure and efficient electron donation .

Solubility and Physicochemical Properties

While direct solubility data for this compound are unavailable, analogs provide clues:

- 2-(Dimethylamino)acetic acid (C4H9NO2): Soluble in polar solvents like DMSO (>50 mg/mL) and methanol, but insoluble in water .

- 2-(Dimethylamino)ethyl methacrylate: Likely miscible with organic solvents due to its methacrylate backbone and non-polar ethyl groups .

Research Implications and Gaps

Reactivity Optimization: The enhanced performance of ethyl 4-(dimethylamino) benzoate in resins highlights the importance of aromaticity in electron transfer, a feature absent in this compound. Modifying the carbamic acid group with electron-withdrawing/donating substituents could improve reactivity .

Data Limitations: Direct experimental data on this compound’s solubility, toxicity, and stability are scarce, necessitating further studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.